N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine,trifluoroacetatesalt
Description
N1-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine, trifluoroacetate salt (hereafter referred to by its free base CAS: 445430-58-0) is a derivative of the IκB kinase (IKK) inhibitor BMS-345541. The hydrochloride salt form (CAS: 547757-23-3) is well-characterized as a potent, selective inhibitor of IKK-2 (IC₅₀ = 0.3 μM) and IKK-1 (IC₅₀ = 4 μM), with anti-inflammatory and radiosensitizing properties . The compound’s core structure features a dimethylimidazoquinoxaline moiety linked to an ethylenediamine chain, contributing to its unique biological activity .
Properties
IUPAC Name |
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5.2C2HF3O2/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;2*3-2(4,5)1(6)7/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHLFAMVTWAXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F6N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-345541 involves the formation of the quinoxaline core structure followed by the introduction of the aminoethyl side chain. The reaction typically starts with the condensation of 1,2-diaminobenzene with a suitable diketone to form the quinoxaline ring. Subsequent steps involve the alkylation and amination reactions to introduce the aminoethyl group .
Industrial Production Methods
Industrial production of BMS-345541 follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reagents and conditions, such as the use of catalysts to enhance reaction rates and the implementation of purification techniques like crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BMS-345541 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, affecting its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products
Scientific Research Applications
BMS-345541 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of IκB kinase and its effects on NF-κB signaling pathways.
Biology: Employed in cellular studies to investigate the role of NF-κB in inflammation and immune responses.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cancer.
Mechanism of Action
BMS-345541 exerts its effects by binding to an allosteric site on the IκB kinase enzyme, specifically targeting the catalytic subunits IKK-1 and IKK-2 . This binding inhibits the phosphorylation of IκB, preventing its degradation and subsequently blocking the release of NF-κB. As a result, the transcription of pro-inflammatory cytokines is inhibited, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
BMS-345541 (Hydrochloride Salt) vs. Trifluoroacetate Salt
While the hydrochloride salt (CAS: 547757-23-3) is extensively studied, the trifluoroacetate salt’s properties must be inferred. Salts primarily influence solubility and bioavailability. For example:
Comparison with TPCA-1
TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is another IKK inhibitor often compared to BMS-345541.
Structural Insight: The imidazoquinoxaline core of BMS-345541 enhances binding affinity to IKK-2 compared to TPCA-1’s thiophene scaffold, explaining its superior potency .
Comparison with Quinoline Analogs
This minor structural change significantly alters activity:
- Quinoxaline Derivative (BMS-345541): Potent IKK-2 inhibition (IC₅₀ = 0.3 μM) .
- Quinoline Analog: Demonstrates reduced IKK affinity, highlighting the critical role of the quinoxaline nitrogen atoms in target interaction .
Comparison with Other NF-κB Pathway Inhibitors
5-(4-Fluorophenyl)-2-ureidothiophene-3-carboxamide
This compound (CAS: 9910224) shares a thiophene backbone with TPCA-1 but lacks the ureido group.
PI-103 and Osi-930
These compounds (CAS: 9903786, 9884685) target alternative pathways (PI3K/mTOR and kinase signaling, respectively) but are occasionally used in conjunction with IKK inhibitors.
Physicochemical and Commercial Considerations
Research Implications
BMS-345541’s selectivity for IKK-2 over IKK-1 makes it a preferred tool for studying NF-κB signaling in cancer and inflammation . In contrast, TPCA-1 and quinoline analogs are less potent, limiting their utility in high-precision applications. The compound’s oral activity further distinguishes it from injectable inhibitors like monoclonal antibodies .
Biological Activity
N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine trifluoroacetate salt is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and anti-inflammatory therapies. This article provides a comprehensive review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H18ClN5 |
| Molecular Weight | 291.78 g/mol |
| CAS Number | 547757-23-3 |
| Solubility | Insoluble in water; soluble in DMSO and ethanol |
| Storage Conditions | Inert atmosphere at 2-8°C |
N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine acts primarily as an inhibitor of IκB kinase (IKK), specifically targeting IKKβ. This inhibition leads to reduced phosphorylation of IκBα and subsequent nuclear translocation of NF-κB, a transcription factor involved in inflammatory responses and cell survival pathways .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested :
- T-cell acute lymphoblastic leukemia (T-ALL)
- Human umbilical vein endothelial cells (HUVECs)
In T-ALL cells, treatment with N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine resulted in a dose-dependent reduction in cell viability and induced apoptosis through the activation of FOXO3a pathways .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vivo studies using animal models of arthritis indicated that administration of N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine significantly decreased the cumulative arthritis damage score and reduced synovial hyperplasia and cartilage erosion .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the imidazoquinoxaline structure can enhance biological activity. For example:
- Trisubstituted Variants : Variants with different substituents on the quinoxaline ring have been synthesized and tested for antifungal and antibacterial activities. Some derivatives showed improved efficacy against pathogens like Candida albicans and Escherichia coli .
Study 1: Efficacy in T-ALL
A study published in 2023 evaluated the effects of N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine on T-ALL cells. The results demonstrated that at concentrations of 5 μM, the compound induced significant apoptosis and inhibited cell proliferation through modulation of NF-kB signaling pathways.
Study 2: Anti-Arthritic Activity
Another investigation focused on the anti-inflammatory effects of the compound in a collagen-induced arthritis model. The treatment group receiving N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine at a dosage of 100 mg/kg showed a marked reduction in inflammatory markers compared to the control group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
